![molecular formula C19H20N4 B2791373 11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 848988-97-6](/img/structure/B2791373.png)
11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Description
The compound “11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline . Isoquinoline and its derivatives are important structures in many naturally occurring alkaloids .
Future Directions
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . This suggests that there may be future research opportunities in developing new synthetic methods for isoquinoline derivatives, including “11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile”.
Mechanism of Action
Mode of Action
This compound interacts with its target, Top1, by trapping Top1-DNA cleavage complexes . This interaction results in the stabilization of these complexes, leading to prolonged drug action . The compound’s mode of action is similar to that of camptothecins, another class of Top1 inhibitors .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting Top1 . This inhibition leads to the stabilization of Top1-DNA cleavage complexes, which can cause DNA damage and ultimately lead to cell death . The compound’s action on these pathways is similar to that of other Top1 inhibitors, such as camptothecins .
Pharmacokinetics
Similar compounds, such as camptothecins, are known to have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, leading to DNA damage and cell death . This makes it a potential candidate for cancer treatment .
properties
IUPAC Name |
11-(propylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-11-21-18-14-8-4-3-7-13(14)15(12-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,21H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDIRTWJIORZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile |
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